2-chloro-4-fluoro-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide is a synthetic compound that belongs to the class of benzamides. It is characterized by the presence of chlorine and fluorine substituents on the aromatic ring, as well as a methoxyazetidine moiety attached to the benzamide structure. This compound is notable for its potential applications in medicinal chemistry, particularly as a pharmaceutical agent.
2-chloro-4-fluoro-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide falls under the category of small organic molecules with potential pharmaceutical applications. It is classified as an amide due to the presence of the amide functional group (-C(=O)N-), and it contains halogen substituents that may influence its biological activity.
The synthesis of 2-chloro-4-fluoro-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions, including halogenation, amide formation, and possibly coupling reactions to attach the azetidine moiety.
The compound may participate in various chemical reactions typical for amides and aromatic compounds, including:
The stability of the compound under different pH conditions and its reactivity towards nucleophiles or electrophiles would need to be evaluated through experimental studies.
The mechanism of action for 2-chloro-4-fluoro-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide primarily relates to its role as an inhibitor of Factor XIa. By binding to this target, it interferes with the coagulation cascade, thereby reducing thrombin generation and clot formation.
Studies have shown that compounds targeting Factor XIa can provide therapeutic benefits in managing thromboembolic disorders without significantly increasing bleeding risk .
2-chloro-4-fluoro-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide has significant potential in medicinal chemistry, particularly in developing anticoagulants targeting Factor XIa. Its unique structural features may also allow for further modifications leading to novel therapeutic agents for various diseases, including cardiovascular conditions .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: